molecular formula C11H11BrN2O3S B10812112 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

Cat. No.: B10812112
M. Wt: 331.19 g/mol
InChI Key: JWKACUMNUPDWDI-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 2-bromophenylamine with a thiazole precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-[(2-bromophenyl)amino]-5,5-bis(formyl)-1,3-thiazol-4(5H)-one.

    Reduction: Formation of 2-[(2-phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.

    Substitution: Formation of 2-[(2-substituted phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.

Scientific Research Applications

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
  • 2-[(2-fluorophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
  • 2-[(2-methylphenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

Uniqueness

The presence of the bromine atom in 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11BrN2O3S

Molecular Weight

331.19 g/mol

IUPAC Name

2-(2-bromophenyl)imino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11BrN2O3S/c12-7-3-1-2-4-8(7)13-10-14-9(17)11(5-15,6-16)18-10/h1-4,15-16H,5-6H2,(H,13,14,17)

InChI Key

JWKACUMNUPDWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(S2)(CO)CO)Br

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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